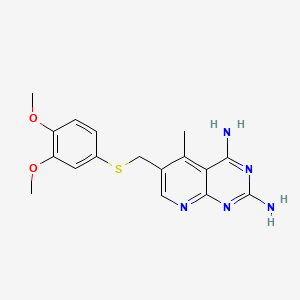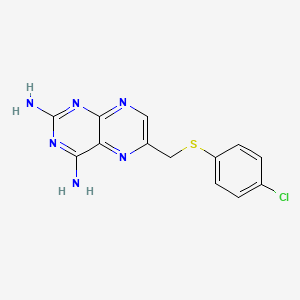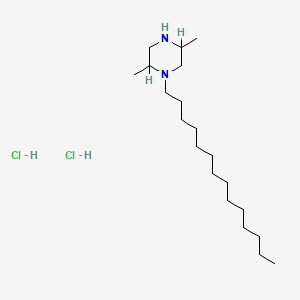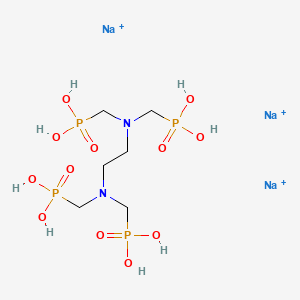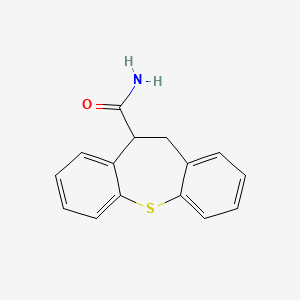
10,11-Dihydrodibenzo(b,f)thiepin-10-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10,11-Dihydrodibenzo(b,f)thiepin-10-carboxamide is a chemical compound belonging to the dibenzothiepin class These compounds are characterized by a tricyclic structure containing sulfur
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-Dihydrodibenzo(b,f)thiepin-10-carboxamide typically involves the reaction of dibenzothiepin derivatives with appropriate reagents. One common method includes the use of sulfur diimidazole in combination with bislithiated carbon fragments . The reaction conditions often require an inert atmosphere and low temperatures to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
10,11-Dihydrodibenzo(b,f)thiepin-10-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted dibenzothiepin derivatives.
Wissenschaftliche Forschungsanwendungen
10,11-Dihydrodibenzo(b,f)thiepin-10-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its neurotropic and psychotropic effects.
Industry: Utilized in the development of new materials with unique electronic properties.
Wirkmechanismus
The mechanism of action of 10,11-Dihydrodibenzo(b,f)thiepin-10-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit viral replication by targeting viral helicases . In medicinal applications, it may interact with neurotransmitter receptors, influencing neural pathways and exhibiting psychotropic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10,11-Dihydrodibenzo(b,f)thiepin-10-one: A related compound with similar structural features but different functional groups.
10-(4-Methylpiperazino)dibenzo(b,f)thiepin: Known for its neurotropic properties.
2-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-carboxamide: Another derivative with distinct chemical properties.
Uniqueness
10,11-Dihydrodibenzo(b,f)thiepin-10-carboxamide is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
87033-42-9 |
|---|---|
Molekularformel |
C15H13NOS |
Molekulargewicht |
255.3 g/mol |
IUPAC-Name |
5,6-dihydrobenzo[b][1]benzothiepine-5-carboxamide |
InChI |
InChI=1S/C15H13NOS/c16-15(17)12-9-10-5-1-3-7-13(10)18-14-8-4-2-6-11(12)14/h1-8,12H,9H2,(H2,16,17) |
InChI-Schlüssel |
YPJSTSHKNLOQOT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C2=CC=CC=C2SC3=CC=CC=C31)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



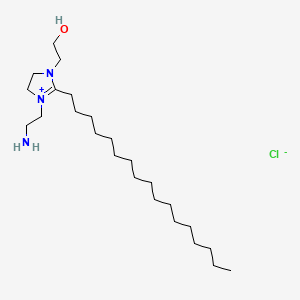
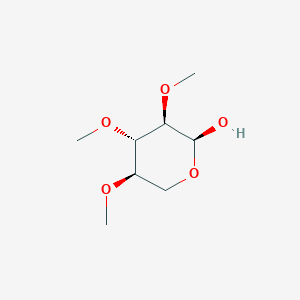


![5-O-(3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B12699987.png)
![N-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-N,4,6-trimethyl-5-nitropyridin-2-amine;trihydrochloride](/img/structure/B12699994.png)


